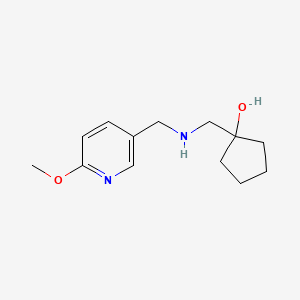

1-((((6-Methoxypyridin-3-yl)methyl)amino)methyl)cyclopentan-1-ol

説明

1-((((6-Methoxypyridin-3-yl)methyl)amino)methyl)cyclopentan-1-ol is a cyclopentanol derivative featuring a secondary amine-linked 6-methoxypyridinylmethyl substituent. Its molecular formula is C₁₄H₂₁N₂O₂ (molecular weight: 265.33 g/mol).

特性

分子式 |

C13H20N2O2 |

|---|---|

分子量 |

236.31 g/mol |

IUPAC名 |

1-[[(6-methoxypyridin-3-yl)methylamino]methyl]cyclopentan-1-ol |

InChI |

InChI=1S/C13H20N2O2/c1-17-12-5-4-11(9-15-12)8-14-10-13(16)6-2-3-7-13/h4-5,9,14,16H,2-3,6-8,10H2,1H3 |

InChIキー |

XBMNORBTLNMDDO-UHFFFAOYSA-N |

正規SMILES |

COC1=NC=C(C=C1)CNCC2(CCCC2)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-((((6-Methoxypyridin-3-yl)methyl)amino)methyl)cyclopentan-1-ol typically involves a multi-step process. One common method includes the following steps:

Formation of the Methoxypyridinylmethylamine Intermediate: This step involves the reaction of 6-methoxypyridine with formaldehyde and a suitable amine to form the methoxypyridinylmethylamine intermediate.

Cyclopentanone Reaction: The intermediate is then reacted with cyclopentanone under reductive amination conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

化学反応の分析

Types of Reactions

1-((((6-Methoxypyridin-3-yl)methyl)amino)methyl)cyclopentan-1-ol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The methoxypyridinyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of cyclopentanone derivatives.

Reduction: Formation of various amine derivatives.

Substitution: Formation of substituted methoxypyridinyl derivatives.

科学的研究の応用

1-((((6-Methoxypyridin-3-yl)methyl)amino)methyl)cyclopentan-1-ol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with various biological activities.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

作用機序

The mechanism of action of 1-((((6-Methoxypyridin-3-yl)methyl)amino)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with key enzymes involved in inflammatory and microbial processes.

類似化合物との比較

Structural and Physicochemical Properties

The table below compares the target compound with two structurally related analogs:

Notes:

- ᵃ LogP values estimated using computational tools (e.g., XLogP3).

- ᵇ Solubility predictions based on polarity and substituent effects.

Key Observations:

Polarity and Solubility : The target compound’s 6-methoxypyridine group increases polarity compared to the benzyl analog, resulting in higher predicted aqueous solubility (3.5 vs. 0.8 mg/mL ) .

Hydrophobicity : The bicycloheptane-containing compound () exhibits high LogP (4.8 ), suggesting poor water solubility due to its bulky, lipophilic substituents .

Bioactivity : While the benzyl derivative shows antimicrobial properties, the bicycloheptane analog demonstrates in vitro anticancer activity, highlighting how substituent bulk and electronic properties influence biological targets .

Pharmacological and Functional Insights

- Target Compound : The methoxy-pyridine group may facilitate interactions with enzymes or receptors via hydrogen bonding or π-stacking, though specific targets are unconfirmed.

- Benzyl Analog () : The benzyl group’s hydrophobicity likely enhances membrane permeability, contributing to its antimicrobial effects .

- Bicycloheptane Derivative () : The rigid bicyclic structure and chlorophenyl group may improve binding to hydrophobic pockets in cancer-related proteins .

生物活性

The compound 1-((((6-Methoxypyridin-3-yl)methyl)amino)methyl)cyclopentan-1-ol , identified by its CAS number 1481469-95-7 , is a novel small molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

Structural Formula

The structural formula of the compound is represented as follows:

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C12H18N2O2 |

| Molecular Weight | 222.28 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the context of cancer and autoimmune diseases. It has been suggested that the methoxypyridine moiety may enhance its affinity for specific protein kinases, including Bruton's tyrosine kinase (BTK), which is crucial in B cell receptor signaling pathways.

In Vitro Studies

Recent studies have indicated that derivatives similar to this compound exhibit potent inhibitory activity against BTK. For instance, a closely related compound demonstrated an IC50 value of 7 nM against BTK, significantly inhibiting cell growth in TMD8 B cell lymphoma cells. This inhibition was associated with cell cycle arrest and apoptosis, highlighting the potential therapeutic applications of such compounds in treating B cell malignancies .

Case Studies

- B Cell Malignancies : In a study focusing on B cell malignancies, compounds with similar structures to this compound) were shown to induce apoptosis in TMD8 cells through the cleavage of PARP and caspase 3, indicating effective activation of apoptotic pathways .

- Kinase Selectivity : Research comparing the selectivity of various kinase inhibitors revealed that compounds with the methoxypyridinyl group exhibited superior selectivity over first-generation inhibitors like ibrutinib, suggesting a promising avenue for developing second-generation BTK inhibitors .

Potential Therapeutic Uses

The biological activity profile suggests several potential therapeutic uses:

- Cancer Treatment : Given its inhibitory effects on BTK and induction of apoptosis in malignant B cells, this compound could be explored as a treatment for various forms of B cell lymphoma.

- Autoimmune Disorders : The modulation of B cell activity positions it as a candidate for treating autoimmune conditions where B cells play a pivotal role.

Future Research Directions

Further research is essential to elucidate the full pharmacological profile of this compound. Key areas include:

- In Vivo Studies : Investigating the efficacy and safety in animal models to assess therapeutic potential.

- Structure-Activity Relationship (SAR) : Conducting SAR studies to optimize the compound's structure for enhanced potency and selectivity.

- Mechanistic Studies : Understanding the detailed mechanisms by which this compound interacts with its biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。